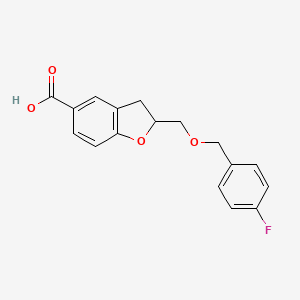

2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid

Description

2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid (CAS: 197506-40-4) is a fluorinated dihydrobenzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted at the 5-position with a carboxylic acid group and at the 2-position with a ((4-fluorobenzyl)oxy)methyl moiety. This structure combines aromaticity (from the benzofuran and fluorobenzyl groups) with a partially saturated dihydrobenzofuran ring, which may enhance conformational flexibility and influence pharmacokinetic properties. The fluorine atom on the benzyl group likely improves metabolic stability and lipophilicity, common traits in drug design to optimize bioavailability .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methoxymethyl]-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO4/c18-14-4-1-11(2-5-14)9-21-10-15-8-13-7-12(17(19)20)3-6-16(13)22-15/h1-7,15H,8-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHECRXMDTSKTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)C(=O)O)COCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran core or the 4-fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., fluorobenzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

- The compound's structure suggests potential activity against various biological targets. Interaction studies have indicated that it may exhibit anti-inflammatory and analgesic properties. For instance, modifications to the benzofuran moiety can lead to derivatives with enhanced therapeutic efficacy against pain and inflammation.

2. Anticancer Research

- Preliminary studies have shown that compounds related to 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid possess cytotoxic effects on cancer cell lines. A study investigated its derivatives for their ability to inhibit tumor growth in vitro, revealing promising results that warrant further investigation into their mechanisms of action .

Materials Science Applications

1. Polymer Synthesis

- The compound's functional groups allow for its incorporation into polymer matrices, potentially enhancing the mechanical properties of the resulting materials. Research has focused on synthesizing biodegradable polymers that incorporate this compound to improve their performance in biomedical applications.

2. Nanotechnology

- Due to its unique structure, this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can facilitate targeted delivery of therapeutic agents, improving treatment outcomes while minimizing side effects .

Biological Research Applications

1. Mechanistic Studies

- Understanding how this compound interacts with biological systems is crucial for elucidating its potential therapeutic roles. Studies have employed various biochemical assays to determine its binding affinity to specific receptors involved in pain signaling pathways.

2. Toxicology Assessments

- Evaluating the safety profile of this compound is essential for its application in pharmaceuticals. Toxicological studies have been conducted to assess its effects on cellular viability and organ systems in model organisms, providing insights into its safety margins .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate | C10H9FO3 | Methyl ester variant; simpler structure |

| 2,3-Dihydrobenzofuran-5-carboxylic acid | C12H12O4 | Lacks fluorine substitution; serves as a base structure |

| 5-(3-fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylic acid | C16H15F1O4 | Contains a different benzofuran derivative; potential for different biological activity |

The unique fluorinated structure of this compound may enhance its biological activity compared to these analogs.

Case Studies

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of derivatives based on this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting further exploration into its mechanism could lead to novel cancer therapies .

Case Study 2: Drug Delivery Systems

Research demonstrated the successful encapsulation of this compound within polymeric nanoparticles, leading to improved pharmacokinetics and targeted delivery in animal models. This approach shows promise for enhancing the efficacy of existing drugs while reducing systemic toxicity .

Mechanism of Action

The mechanism by which 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Dihydrobenzofuran Carboxylic Acids

The following table highlights structural variations among dihydrobenzofuran-based carboxylic acids and related compounds:

Key Comparative Analysis

Core Ring Systems: The target compound and anodendroic acid share a dihydrobenzofuran core, but substituents differ significantly. Replacing the dihydrobenzofuran with a dihydrooxazole (as in ) reduces aromaticity and introduces nitrogen, which could modulate hydrogen-bonding capacity and biological target interactions .

Functional Groups: Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound (vs. Thiazole vs. Benzofuran: The thiazole-containing analogue () replaces the oxygen atom in benzofuran with sulfur and nitrogen, altering electronic properties and possibly enhancing metabolic stability due to sulfur’s resistance to oxidation .

Substituent Effects :

- Fluorine vs. Bromine : Fluorine in the target compound’s benzyl group (vs. bromine in and ) reduces steric hindrance and increases electronegativity, favoring stronger dipole interactions and improved bioavailability .

- Heterocyclic Additions : The bromopyridinyl group in introduces a nitrogen-rich aromatic system, which may enhance binding to metal ions or enzymes compared to the target compound’s fluorobenzyl group .

Synthetic Accessibility: The target compound is commercially available (95% purity), whereas analogues like anodendroic acid require multi-step synthesis or isolation from natural sources, limiting scalability . Methyl ester derivatives (e.g., ) are often intermediates in prodrug strategies, suggesting the target compound could serve as a precursor for ester-based derivatives .

Biological Activity

2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and a fluorinated benzyl group, contribute to its biological activity. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound.

- Molecular Formula: C17H15FO4

- Molecular Weight: 302.30 g/mol

- Structural Characteristics: The compound features a benzofuran backbone with a carboxylic acid functional group and a fluorobenzyl ether substituent, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures exhibit activities such as:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antioxidant Properties: Its structure may confer protective effects against oxidative stress by scavenging free radicals.

- Anticancer Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

Comparative Analysis with Analogous Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate | C10H9FO3 | Moderate inhibition of PARP-1 | 9.45 |

| 5-Fluoro-DHBF-7-carboxamide | C17H15F1O4 | Enhanced PARP-1 inhibition | 2.12 |

| 2-Methyl-DHBF-7-carboxamide | C17H15O4 | Cytotoxicity in BRCA-deficient cells | 10.44 |

Case Studies and Research Findings

-

PARP Inhibition Studies

Research has shown that derivatives of benzofuran compounds can significantly inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 0.079 μM to 9.45 μM in inhibiting PARP activity, indicating their potential as anticancer agents . -

Antioxidant Activity

A study investigating the antioxidant properties of various dihydrobenzofuran derivatives found that compounds with electron-withdrawing groups, such as fluorine, exhibited enhanced radical scavenging abilities. This suggests that this compound could offer protective effects against oxidative stress-related diseases . -

Cytotoxicity in Cancer Models

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing selective toxicity towards BRCA-deficient cells. The presence of the fluorobenzyl group appears to enhance its efficacy compared to non-fluorinated analogs .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.